molecular formula C11H13NO2 B3301655 N-(5-allyl-2-hydroxyphenyl)acetamide CAS No. 91132-56-8

N-(5-allyl-2-hydroxyphenyl)acetamide

Cat. No.: B3301655
CAS No.: 91132-56-8
M. Wt: 191.23 g/mol
InChI Key: XPMQAIPKJJCJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-2-hydroxyphenyl)acetamide is a chemical compound with the CAS Number 91132-56-8 and a molecular formula of C11H13NO2, corresponding to a molecular weight of 191.23 g/mol . This research chemical features a phenolic hydroxyl group and an acetamide group on a benzene ring, further substituted with an allyl group, a structure that suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The compound requires specific handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-5-prop-2-enylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-4-9-5-6-11(14)10(7-9)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQAIPKJJCJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Modifications of N 5 Allyl 2 Hydroxyphenyl Acetamide

Established Synthetic Pathways for N-(5-allyl-2-hydroxyphenyl)acetamide

The synthesis of this compound is not typically achieved in a single step but rather through well-designed multi-step sequences that construct the molecule by forming key bonds in a controlled manner.

A common and logical approach to synthesizing this compound involves a sequence of reactions starting from a readily available precursor like 2-aminophenol. This strategy ensures the correct placement of the functional groups. The key transformations include a chemoselective N-acetylation, O-allylation, and a subsequent Claisen rearrangement.

A plausible synthetic pathway is outlined below:

N-Acetylation of 2-Aminophenol: The synthesis begins with the selective acetylation of the amino group of 2-aminophenol. This step is critical as both the amino and hydroxyl groups can potentially react with an acylating agent. Using mild and selective conditions, such as enzymatic catalysis or controlled addition of acetic anhydride (B1165640), favors the formation of the more stable amide bond over the ester bond, yielding N-(2-hydroxyphenyl)acetamide. acs.orgacs.org This intermediate protects the amino group for subsequent steps.

O-Allylation: The phenolic hydroxyl group of N-(2-hydroxyphenyl)acetamide is then subjected to Williamson ether synthesis. By treating the intermediate with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate), the corresponding allyl ether, N-(2-allyloxyphenyl)acetamide, is formed.

Claisen Rearrangement: The final key step is the Claisen rearrangement of N-(2-allyloxyphenyl)acetamide. This is a thermally or catalytically induced intramolecular reaction where the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring. rsc.orgrsc.org Given that one ortho-position is occupied by the acetamide (B32628) group, the allyl group preferentially migrates to the vacant C-5 position, yielding the target compound, this compound.

Table 1: Proposed Multi-Step Synthesis of this compound
StepTransformationStarting MaterialKey ReagentsProductPurpose
1Chemoselective N-Acetylation2-AminophenolAcetic Anhydride or Vinyl Acetate acs.orgacs.orgN-(2-hydroxyphenyl)acetamideProtection of the amine; formation of the acetamide moiety.
2O-Allylation (Williamson Ether Synthesis)N-(2-hydroxyphenyl)acetamideAllyl Bromide, K₂CO₃N-(2-allyloxyphenyl)acetamideIntroduction of the allyl group onto the oxygen atom.
3Claisen RearrangementN-(2-allyloxyphenyl)acetamideHeat or Lewis Acid Catalyst researchgate.netThis compoundMigration of the allyl group to the C-5 position of the phenyl ring.

The principles of green chemistry are increasingly being applied to optimize traditional synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.com For the synthesis of this compound, several green modifications can be implemented.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. The use of reusable solid acid catalysts like zeolites or heteropolyacids (e.g., Preyssler's anion) can drive both the acetylation and Claisen rearrangement steps efficiently, minimizing corrosive waste streams. researchgate.netbibliotekanauki.pl Biocatalysis, using enzymes like immobilized lipase (B570770) for the N-acetylation step, offers high chemoselectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents. acs.orgacs.org

Alternative Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Replacing them with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. rsc.orgmdpi.com For instance, performing the acylation of aminophenols in an aqueous medium is a known green alternative. google.com

Table 2: Green Chemistry Approaches for Synthesis Optimization
Synthetic StepConventional MethodGreen AlternativeAdvantage
N-AcetylationAcetic anhydride in organic solventEnzymatic (Lipase) catalysis in aqueous buffer acs.orgacs.orgHigh selectivity, mild conditions, reduced waste.
N-AcetylationStoichiometric acid/base catalystsReusable heteropolyacid catalyst (e.g., Preyssler's anion) researchgate.netbibliotekanauki.plCatalyst is recyclable, high efficiency, clean reaction.
Claisen RearrangementHigh-temperature thermal reaction in high-boiling solventSolvent-free reaction on a solid support (e.g., silica, zeolites) Eliminates solvent waste, potentially lower energy use.

Development of Novel Synthetic Strategies

Beyond established pathways, research focuses on developing novel strategies that offer greater efficiency, control, and scalability. These include advanced catalytic systems and modern process technologies like microwave-assisted synthesis and continuous flow chemistry.

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Lewis and Brønsted Acid Catalysis: The Claisen rearrangement step, which often requires high temperatures, can be significantly accelerated by using Lewis acids (e.g., BCl₃, AlCl₃, ZnCl₂) or Brønsted acids. researchgate.net These catalysts coordinate to the ether oxygen, facilitating the rsc.orgrsc.org-sigmatropic shift and allowing the reaction to proceed at lower temperatures, which can prevent the formation of side products.

Heterogeneous Catalysis: The use of solid, heterogeneous catalysts such as zeolites or silica-supported acids offers significant advantages. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling. This approach is particularly beneficial for large-scale production, aligning with principles of sustainable chemistry. For the acetylation step, catalysts like Preyssler's anion have proven effective for the clean conversion of aminophenols. researchgate.netbibliotekanauki.pl

Modern synthesis technologies can dramatically reduce reaction times and improve process control.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the Claisen rearrangement, microwave heating can reduce reaction times from hours to minutes compared to conventional oil-bath heating. rsc.orgresearchgate.net The rapid, uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition by-products. Microwave-assisted methods have also been successfully applied to the synthesis of various N-aryl acetamides. clockss.org

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through tubes or channels where they mix and react. acs.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov A multi-step synthesis, such as that for this compound, can be "telescoped" into a continuous sequence, where the output from one reactor flows directly into the next. mdpi.com This approach minimizes manual handling of intermediates and allows for efficient, automated production. arabjchem.org

Table 3: Comparison of Synthetic Technologies
ParameterConventional Batch ProcessingMicrowave-Assisted SynthesisContinuous Flow Chemistry
Reaction Time Hours to daysSeconds to minutes researchgate.netclockss.orgMinutes (residence time) arabjchem.org
Heat Transfer Slow, inefficient (via vessel walls)Rapid, uniform (direct dielectric heating) rsc.orgHighly efficient (high surface-to-volume ratio) nih.gov
Scalability Challenging, non-linearLimited by microwave cavity sizeStraightforward (running longer or using parallel reactors) nih.gov
Safety Risks with large volumes and exothermsRisks of localized heating and pressure buildupEnhanced (small reaction volumes, superior heat control) mdpi.com

Derivatization and Structural Analog Generation

The generation of structural analogs of this compound is essential for investigating structure-activity relationships (SAR) in various applications. Derivatization can be targeted at several key functional groups within the molecule.

Modification of the Allyl Group: The terminal double bond of the allyl group is a versatile handle for chemical modification. It can undergo reactions such as hydrogenation to form the propyl analog, epoxidation followed by ring-opening to introduce diol functionalities, or hydroboration-oxidation to yield a terminal alcohol.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters. Reaction with various alkyl halides can generate a library of ether derivatives, while acylation with different acid chlorides or anhydrides can produce a series of esters.

Modification of the Acetamide Group: The amide functionality offers multiple points for derivatization. The acetyl group can be replaced by other acyl groups (e.g., propionyl, benzoyl) by first hydrolyzing the amide to the corresponding amine (5-allyl-2-aminophenol) and then re-acylating with a different acylating agent. Furthermore, the N-H proton could potentially be substituted.

Modification of the Aromatic Ring: While more complex, further substitution on the aromatic ring via electrophilic aromatic substitution could introduce additional functional groups such as nitro or halogen moieties, although regioselectivity would need to be carefully controlled.

The synthesis of various N-hydroxyphenyl acetamide analogs has been explored to create compounds with tailored properties. researchgate.netnih.govnih.gov

Table 4: Potential Derivatization Strategies and Analogs
Modification SiteReaction TypePotential Analog StructureRationale
Allyl GroupHydrogenationN-(2-hydroxy-5-propylphenyl)acetamideInvestigate the role of the double bond.
Phenolic -OHMethylationN-(2-methoxy-5-allylphenyl)acetamideEvaluate the importance of the phenolic proton.
Acetamide GroupHydrolysis & Re-acylationN-(5-allyl-2-hydroxyphenyl)benzamideExplore the effect of different acyl groups. nih.gov
Aromatic RingHalogenationN-(5-allyl-4-chloro-2-hydroxyphenyl)acetamideModify electronic properties of the ring.

Strategies for Modification of the Allyl Moiety

The allyl group is a highly reactive functional group that can undergo a variety of chemical transformations, making it a prime target for structural diversification. Common strategies focus on the reactions of the carbon-carbon double bond.

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in the presence of a catalyst. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups. mdpi.comnih.gov

Dihydroxylation: The synthesis of vicinal diols can be accomplished through dihydroxylation of the allyl double bond. This transformation can be carried out using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This introduces two hydroxyl groups, increasing polarity.

Hydrogenation: The allyl group can be reduced to a propyl group by catalytic hydrogenation. researchgate.net This is commonly performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This modification removes the reactive double bond and increases the saturation of the side chain.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used to extend or modify the allyl side chain. nih.govnih.gov For instance, cross-metathesis with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) can introduce new substituents. harvard.edu Ring-closing metathesis (RCM) could also be employed if a second olefin is introduced elsewhere in the molecule to form cyclic derivatives. nih.gov

Table 1: Synthetic Modifications of the Allyl Moiety
Reaction TypeTypical ReagentsResulting Functional Group
Epoxidationm-CPBA, H₂O₂Oxirane (Epoxide)
DihydroxylationOsO₄/NMO, cold KMnO₄Vicinal Diol
HydrogenationH₂, Pd/CPropyl Group
Cross-MetathesisGrubbs Catalyst, AlkeneSubstituted Alkene

Substitution Patterns on the Phenyl Ring and Their Synthetic Feasibility

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and acetamido (-NHCOCH₃) groups. Both groups are ortho-, para-directing. The positions ortho to the hydroxyl group (positions 1 and 3) and ortho/para to the acetamido group (positions 3 and 6) are activated. Given the existing substitution pattern, new electrophiles will primarily be directed to positions 3 and 6.

Halogenation: Halogens such as chlorine, bromine, or iodine can be introduced onto the phenyl ring. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent can be used under mild conditions to achieve mono- or di-halogenation at the activated positions.

Nitration: The introduction of a nitro (-NO₂) group can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent oxidation and over-nitration due to the high activation of the ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups. However, the presence of the Lewis basic hydroxyl and amide groups can complicate these reactions by coordinating with the Lewis acid catalyst (e.g., AlCl₃). Therefore, protection of these groups or the use of alternative, milder catalytic systems may be necessary.

Table 2: Electrophilic Aromatic Substitution on the Phenyl Ring
Reaction TypeTypical ReagentsPotential SubstituentLikely Position(s) of Substitution
HalogenationNCS, NBS, I₂-Cl, -Br, -I3, 6
NitrationHNO₃, H₂SO₄-NO₂3, 6
AlkylationR-X, Lewis AcidAlkyl Group (-R)3, 6 (with potential challenges)

Amide Linkage Modifications and Bioisosteric Replacements

N-Alkylation/Deacetylation: The amide nitrogen can be alkylated, although this is often challenging. A more common approach is the hydrolysis of the amide bond to yield the corresponding amine (5-allyl-2-aminophenol), which can then be re-acylated with different acylating agents or alkylated to produce secondary or tertiary amines.

Bioisosteric Replacements: Replacing the amide group with a stable surrogate is a common strategy in medicinal chemistry. mdpi.comrsc.org

1,2,4-Oxadiazole (B8745197): This heterocycle is a well-known amide bioisostere. researchgate.netresearchgate.net Synthetically, this can be achieved by converting the corresponding carboxylic acid (or its derivative) to an amidoxime, which is then cyclized with an appropriate acylating agent. Alternatively, the N-(5-allyl-2-hydroxyphenyl)aniline can be reacted with a pre-formed 1,2,4-oxadiazole intermediate. mdpi.comnih.gov

Sulfonamide: The acetamide group can be replaced by a sulfonamide linkage (-SO₂NH-). This is typically synthesized by reacting the precursor amine (5-allyl-2-aminophenol) with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base. nih.govnih.govsemanticscholar.org

1,2,3-Triazole: This heterocycle can be formed via Huisgen cycloaddition ("click chemistry"). This would require converting the amine precursor to an azide (B81097) and reacting it with a terminal alkyne, or converting a carboxylic acid precursor into an alkyne for reaction with an azide.

Table 3: Amide Linkage Modifications and Bioisosteric Replacements
LinkageGeneral StructureKey Synthetic Precursors
Amide (Original)R-CO-NH-R'Carboxylic Acid/Acyl Chloride + Amine
1,2,4-OxadiazoleHeterocyclic RingAmidoxime + Acylating Agent
SulfonamideR-SO₂-NH-R'Sulfonyl Chloride + Amine
1,2,3-TriazoleHeterocyclic RingAzide + Alkyne

Stereochemical Considerations in Synthesis of Derivatives

The introduction of new chiral centers during the synthesis of derivatives of this compound requires careful consideration of stereochemistry. Modifications of the allyl group, in particular, can generate one or more stereocenters.

Asymmetric Epoxidation: When converting the allyl double bond to an epoxide, a racemic mixture of enantiomers will be formed unless a stereoselective method is used. Asymmetric epoxidation techniques, such as the Sharpless epoxidation, can be employed to selectively form one enantiomer. units.it Although the classic Sharpless epoxidation is designed for allylic alcohols, related chiral catalysts and reagents can be adapted for isolated olefins to achieve enantioselectivity.

Diastereoselective Reactions: If a chiral center already exists in the molecule, subsequent reactions on the allyl group (e.g., dihydroxylation or epoxidation) can proceed with diastereoselectivity. The existing stereocenter can direct the incoming reagents to one face of the double bond over the other, leading to an unequal mixture of diastereomers. The degree of selectivity depends on the nature of the reaction and the proximity of the existing chiral center.

Separation of Stereoisomers: In cases where stereoselective synthesis is not feasible or provides low selectivity, the resulting mixture of enantiomers or diastereomers can be separated using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC).

Table 4: Stereochemical Control in Derivative Synthesis
ModificationPotential for StereocentersStrategy for Stereocontrol
Epoxidation of Allyl GroupYes (2 stereocenters)Asymmetric epoxidation (e.g., using chiral catalysts)
Dihydroxylation of Allyl GroupYes (2 stereocenters)Asymmetric dihydroxylation (e.g., Sharpless AD-mix)
Ring-opening of EpoxideYes (product may have stereocenters)Use of stereospecific ring-opening reactions
Non-stereoselective synthesisYesSeparation of enantiomers/diastereomers via chiral chromatography

Investigation of Molecular Mechanisms and Biological Targets of N 5 Allyl 2 Hydroxyphenyl Acetamide

Enzymatic Modulatory Effects

The enzymatic modulatory effects of acetamide (B32628) derivatives have been a subject of scientific inquiry, with studies exploring their interactions with various enzymes. Research into compounds structurally related to N-(5-allyl-2-hydroxyphenyl)acetamide has revealed inhibitory activity against key enzymes implicated in physiological and pathological processes.

Specific Enzyme Inhibition/Activation Profiles (e.g., Cyclooxygenases, Xanthine (B1682287) Oxidase, Carbonic Anhydrase)

While direct studies on this compound are limited, research on analogous structures provides insights into its potential enzymatic inhibition profile.

Cyclooxygenases (COX): The derivatization of the carboxylate moiety in some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to generate potent and selective COX-2 inhibitors. For instance, amide derivatives of indomethacin (B1671933) and meclofenamic acid have demonstrated selective COX-2 inhibition. nih.gov This strategy of modifying the carboxylate group to an amide suggests that acetamide-containing compounds could interact with the COX enzymes. The inhibition of COX isozymes is the primary mechanism of action for NSAIDs, accounting for their anti-inflammatory effects. nih.gov

Xanthine Oxidase: The enzyme xanthine oxidase plays a crucial role in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. readersinsight.netnih.gov A study on N-(2-Hydroxyphenyl) Acetamide, a related acetamide derivative, demonstrated dose-dependent inhibition of xanthine oxidase. readersinsight.net At a concentration of 300 µg/ml, this compound exhibited 21.78% inhibition of the enzyme. readersinsight.net For comparison, the positive control, Allopurinol, showed 29.69% inhibition at 25 µg/ml. readersinsight.net

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. mdpi.com Certain acetamide derivatives have been investigated as inhibitors of these enzymes. For example, a series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides were synthesized and evaluated as selective human carbonic anhydrase II (hCA II) inhibitors. mdpi.comnih.gov One compound in this series, compound 5c, was identified as a potent and selective hCA II inhibitor with an IC50 value of 16.7 nM. nih.gov Molecular docking studies suggested a superior binding effect of this compound with carbonic anhydrase II compared to other isoforms. nih.gov

Interactive Data Table: Xanthine Oxidase Inhibition by N-(2-Hydroxyphenyl) Acetamide

Concentration (µg/ml) % Inhibition
10 5.69
30 7.77
100 15.19

Kinetic Characterization of Enzyme Interactions

Detailed kinetic characterization of the interaction between this compound and specific enzymes is not extensively documented in the available literature. However, studies on related inhibitors provide a framework for understanding such interactions. For instance, in the context of xanthine oxidase inhibition by flavonoids, kinetic analyses have revealed mixed-type inhibition. nih.gov Such studies typically determine key kinetic parameters like the inhibition constant (Ki) to quantify the potency of the inhibitor.

Allosteric Modulation Studies

Currently, there is no specific information available from the search results regarding allosteric modulation studies of any enzyme by this compound.

Receptor Binding and Ligand Interactions

The interaction of this compound with specific receptors has not been a primary focus of the research available. However, the principles of receptor binding assays are well-established for characterizing the affinity of ligands to their targets.

Radioligand Binding Assays (if applicable)

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. nih.gov While no specific radioligand binding data for this compound is available, this technique is crucial in drug discovery. For example, in the study of opioid receptors, N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan analogues were evaluated for their receptor affinity using such assays, revealing high affinity and selectivity for the µ-opioid receptor for some analogues. nih.govresearchgate.net

Competitive Binding Studies

Competitive binding studies are utilized to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from a receptor. This allows for the calculation of the inhibition constant (Ki). nih.gov Although no competitive binding studies specifically involving this compound have been identified, this methodology is fundamental in characterizing ligand-receptor interactions.

Orphan Receptor Screening

There is no publicly available research detailing the screening of this compound against a panel of orphan receptors. Such studies are crucial for identifying novel biological targets for a compound and deorphanizing receptors with unknown endogenous ligands. Methodologies for this type of screening often involve high-throughput, cell-based assays that can identify compounds acting as agonists or antagonists. nih.gov A proteo-genomic screening platform, for instance, might use CRISPR activation (CRISPRa) to overexpress specific membrane proteins to identify receptors that bind to candidate ligands. nih.gov However, the application of these techniques to this compound has not been documented.

Modulation of Intracellular Signaling Pathways

Comprehensive data on how this compound modulates key intracellular signaling pathways is not available in the current body of scientific literature.

Protein Phosphorylation Cascades (e.g., Akt pathway)

Investigations into the effect of this compound on protein phosphorylation cascades, such as the critical PI3K/Akt pathway, have not been reported. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its modulation is a key area of investigation for many compounds. Research in this area would typically involve analyzing the phosphorylation status of Akt and its downstream targets in response to the compound.

Gene Expression Regulation (Transcriptomic Analysis)

There are no published transcriptomic studies, such as those using RNA-sequencing, to analyze changes in gene expression in cells or tissues upon treatment with this compound. Transcriptomic analysis is a powerful tool for revealing the broad impact of a compound on cellular function and identifying the genetic pathways it influences.

Second Messenger Systems (e.g., cAMP, Ca2+)

The effect of this compound on second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+) levels, remains uninvestigated. These messengers are vital components of signal transduction, and their modulation can have widespread effects on cellular processes. Studies in this area would typically measure changes in the concentrations of these molecules following compound administration.

Protein-Ligand Interaction Dynamics

Direct characterization of the binding interaction between this compound and any specific protein target is not documented.

Biophysical Characterization Techniques (e.g., SPR, ITC)

There is no evidence of the use of biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the interaction of this compound with a biological target. ITC is a valuable method for directly measuring the thermodynamic parameters of binding interactions, providing a complete thermodynamic profile of a molecular interaction. mdpi.com SPR is another key technique used to measure binding kinetics and affinity. The absence of data from these techniques means that the binding affinity, stoichiometry, and thermodynamic driving forces for any potential interactions of this compound are unknown.

X-ray Crystallography and NMR Spectroscopy in Complex with Target Proteins

A comprehensive review of scientific literature and databases reveals a notable absence of publicly available studies utilizing X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the binding mode of this compound with any specific protein targets. While the synthesis and potential biological activities of various N-phenylacetamide derivatives have been explored, specific structural biology investigations into the interactions of this compound at the atomic level are not documented in the reviewed sources.

In the field of drug discovery and molecular biology, X-ray crystallography and NMR spectroscopy are powerful techniques employed to determine the three-dimensional structure of protein-ligand complexes. This information is crucial for understanding the molecular basis of a compound's activity, guiding lead optimization, and designing more potent and selective molecules.

X-ray crystallography provides a static, high-resolution snapshot of the ligand bound to its protein target. This technique can reveal:

The precise binding orientation and conformation of the ligand within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Any conformational changes induced in the protein upon ligand binding.

NMR spectroscopy , on the other hand, offers insights into the dynamic nature of protein-ligand interactions in solution. Key information that can be obtained from NMR studies includes:

Identification of the ligand-binding interface on the protein surface through chemical shift perturbation mapping.

Determination of the binding affinity and kinetics.

Characterization of the conformational dynamics of both the ligand and the protein in the bound state.

The application of these techniques to this compound would be a critical step in understanding its mechanism of action and identifying its direct biological targets. Such studies would provide invaluable data for structure-activity relationship (SAR) analysis and the rational design of new analogs with improved pharmacological profiles. However, at present, no such detailed structural information is available in the public domain for this specific compound.

Pre Clinical Biological Activity Assessments and Efficacy in Non Human Models

In Vivo Efficacy Studies in Animal Models

Further research is required to determine if N-(5-allyl-2-hydroxyphenyl)acetamide possesses any of the biological activities observed in its structural analogs. Without dedicated studies on this specific compound, no scientifically accurate data or findings can be presented.

Pharmacodynamic Markers in Disease Models

No available studies have investigated the pharmacodynamic markers of this compound in preclinical disease models. Research in this area would typically involve assessing the biochemical and physiological effects of the compound on the body and the mechanisms of its action in the context of a specific pathology.

Therapeutic Efficacy in Established Pre-clinical Animal Models

There is a lack of published research on the therapeutic efficacy of this compound in established preclinical animal models. Such studies would be essential to determine the compound's potential effectiveness in treating conditions like inflammation, cancer (e.g., in xenograft models), or various infections in a living organism.

Histopathological and Biochemical Biomarker Analysis from Animal Studies

No animal studies were found that report on the histopathological or biochemical biomarker analysis following the administration of this compound. This type of analysis is crucial for understanding the effects of a compound on tissues at a microscopic level and for identifying measurable indicators of biological processes or responses to a therapeutic intervention.

Exploratory Studies in Non-Mammalian Models

There is no evidence of exploratory studies having been conducted for this compound in non-mammalian models such as Caenorhabditis elegans or Drosophila melanogaster. These models are often used in the early stages of drug discovery to investigate biological activity and potential mechanisms of action due to their genetic tractability and rapid life cycles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(5-allyl-2-hydroxyphenyl)acetamide, the key pharmacophoric features are centered around the allyl group, the hydroxyl and amide functionalities, and the substitution pattern of the aromatic ring.

The allyl group (-CH₂-CH=CH₂) is a critical determinant of the biological activity in many phenolic compounds. In molecules structurally related to this compound, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), the allyl moiety is one of the three primary active sites, alongside the hydroxyl and aromatic groups. bohrium.comnih.govresearchgate.net The chemical reactivity of the allyl group allows for various molecular modifications that can modulate the biological activity of the parent compound. bohrium.com

The hydroxyl (-OH) and amide (-NH-C=O) groups are fundamental to the molecule's ability to interact with biological targets, primarily through hydrogen bonding. stereoelectronics.org

Hydroxyl Group: Phenolic hydroxyl groups are common features in many biologically active molecules and are frequently involved in forming hydrogen bonds with protein residues in receptor binding sites. stereoelectronics.org The oxygen atom can act as a hydrogen bond acceptor (HBA), while the hydrogen atom can act as a hydrogen bond donor (HBD). stereoelectronics.org The antibacterial properties of eugenol, for example, have been attributed specifically to its free hydroxyl group. nih.gov In this compound, this group is crucial for anchoring the molecule within a target's binding pocket, contributing to the stability of the ligand-receptor complex.

Amide Group: The amide linkage provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). stereoelectronics.org The carbonyl oxygen is a particularly strong HBA. stereoelectronics.org This dual functionality allows the amide group to form multiple hydrogen bonds, which are critical for molecular recognition and binding affinity. In studies of acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), a close structural analog, the modification of both the phenolic hydroxyl and the acetamide (B32628) groups is a key strategy for altering the molecule's properties, underscoring the importance of these groups in its biological profile. rsc.org

Pharmacophore models developed for other N-hydroxyphenyl-containing compounds frequently identify the hydroxyl and amide features as essential for activity. For instance, a pharmacophore model for N-hydroxyphenyl acrylamides identified the hydrogen bond donor feature of the amide N-H and the hydrogen bond acceptor feature of the carbonyl oxygen as critical for inhibitory activity. researchgate.net

The substitution pattern on the phenyl ring plays a vital role in defining the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its biological activity. Studies on various N-(substituted phenyl)acetamides have consistently shown that the nature and position of substituents significantly alter their efficacy. nih.govbg.ac.rs

For example, in a study of N-(substituted phenyl)-2-chloroacetamides, the antimicrobial activity was found to be highly dependent on the substituents attached to the phenyl ring. nih.govbg.ac.rs Compounds with halogen substituents (e.g., -Cl, -F, -Br) in the para-position of the phenyl ring were among the most active. This was attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

The table below summarizes findings from a study on N-(substituted phenyl)-2-chloroacetamides, illustrating how different substituents on the aromatic ring influence biological activity against various microbes. This provides insight into how similar substitutions on the this compound scaffold could modulate its activity profile.

Substituent (Position)Lipophilicity (LogP)Activity Insight
4-ClHighAmong the most active due to high lipophilicity. nih.gov
4-FHighDemonstrated high activity, similar to the 4-Cl analog. nih.gov
3-BrHighShowed high activity, supporting the role of lipophilic halogen substituents. nih.gov
4-OHLowExhibited the lowest lipophilicity among the tested compounds. nih.gov
4-COCH₃ModerateFavorable topological polar surface area (TPSA) for high permeability. nih.gov
4-CNModerateFavorable TPSA, suggesting good membrane permeability. nih.gov

These findings indicate that strategic placement of lipophilic and electron-withdrawing or donating groups on the aromatic ring of this compound could be a viable strategy to optimize its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that govern their efficacy.

Development of Predictive QSAR Models

While specific QSAR models for this compound are not extensively documented in the public literature, numerous studies on structurally related N-phenylacetamide derivatives have successfully developed predictive models. nih.govnih.gov These models are typically built using a "training set" of molecules with known activities to derive a regression equation.

The general process involves:

Data Set Preparation: A series of analogs with a range of biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule.

Variable Selection: Statistical methods, such as multiple linear regression (MLR) or genetic algorithms, are used to select the most relevant descriptors that correlate with biological activity. nih.gov

Model Generation: A mathematical model is constructed using the selected descriptors. Both linear (e.g., MLR) and nonlinear (e.g., artificial neural network) methods can be employed. nih.gov

For instance, QSAR studies on N-phenylacetamide-based carbonic anhydrase inhibitors have been developed to understand the interaction with the enzyme's active site and to guide the synthesis of more potent analogs. nih.gov Similarly, QSAR models for N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been successfully used to model inhibitory activity against matrix metalloproteinases. nih.gov These examples demonstrate the feasibility and utility of applying QSAR methodologies to acetamide-based scaffolds.

Descriptors and Statistical Validation of Models

The descriptors selected in a QSAR model provide crucial insights into the mechanisms driving biological activity. Common descriptors include:

Lipophilicity Descriptors (e.g., LogP): Describe the compound's solubility and ability to cross cell membranes. nih.gov

Electronic Descriptors (e.g., Hammett constants, partial charges): Relate to the molecule's ability to participate in electrostatic interactions.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): Describe the size and shape of the molecule, which is critical for fitting into a binding site.

Topological Descriptors (e.g., connectivity indices, TPSA): Quantify aspects of molecular structure like branching and polarity. nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key validation parameters include:

Coefficient of Determination (R²): A measure of how well the model fits the training set data. Values closer to 1.0 indicate a better fit.

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictability. A robust model typically has a Q² > 0.5. nih.gov

External Validation (Predictive R²): The model's ability to predict the activity of an external "test set" of compounds not used in model development. This is considered the most stringent test of a model's predictive power.

The table below presents typical statistical validation results from a hypothetical QSAR study on acetamide derivatives, illustrating the parameters used to assess model quality.

ModelR² (Training Set)Q² (Cross-Validation)Predictive R² (Test Set)Model Reliability
Model 1 (MLR)0.850.720.79Good
Model 2 (Nonlinear)0.920.810.85Excellent

By developing and validating such models for a series of this compound analogs, researchers can effectively guide the optimization of this chemical scaffold for improved therapeutic potential.

Comprehensive Search Reveals No Specific Data for Structure-Activity and Structure-Property Relationship Investigations of this compound

Following an extensive and thorough search of scientific databases and literature, no specific research findings or data were identified for the chemical compound this compound pertaining to its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) investigations. Specifically, there is a lack of published studies on its ligand efficiency, lipophilic efficiency metrics, conformational analysis, and molecular flexibility.

The initial objective was to compile a detailed article based on existing research for the specified compound. However, the comprehensive search did not yield any experimental or computational data that would allow for a scientifically accurate and data-rich discussion of the topics outlined in the user's request.

While the concepts of Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are well-established metrics in drug discovery for assessing the quality of compounds, and conformational analysis is a standard method to understand a molecule's three-dimensional structure and its influence on biological activity, these analyses have not been specifically reported for this compound in the available scientific literature.

Therefore, the sections on Ligand Efficiency and Lipophilic Efficiency Metrics, as well as Conformational Analysis and Flexibility Studies, cannot be populated with the requested detailed research findings and data tables for this particular compound.

Computational Chemistry and Chemoinformatics Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its target protein.

A critical first step in molecular docking is the identification of potential binding pockets on a target protein. Algorithms would be employed to analyze the protein's three-dimensional structure, searching for cavities and grooves that are sterically and chemically suitable for ligand binding. For N-(5-allyl-2-hydroxyphenyl)acetamide, this would involve selecting a relevant biological target and using software to predict the most probable sites of interaction.

Once a binding pocket is identified, docking simulations would be performed to predict the binding affinity and interaction modes of this compound. Scoring functions are used to estimate the binding energy, providing a quantitative measure of the ligand's affinity for the target. The predicted binding pose would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.

A hypothetical data table illustrating the type of results that would be generated from such a study is presented below:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-8.5TYR 123, SER 45Hydrogen Bond
LEU 89, VAL 67Hydrophobic
Protein Y-7.2ASP 210Hydrogen Bond
PHE 150, ALA 152Hydrophobic

Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. If this compound were identified as a promising scaffold, virtual screening could be used to discover structurally similar analogs with potentially improved binding affinities or other desirable properties. This high-throughput computational method accelerates the initial stages of drug discovery.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique simulates the movements of atoms and molecules, offering a more detailed and realistic view of the binding event than static docking.

Following molecular docking, MD simulations would be used to assess the stability of the predicted this compound-protein complex. By simulating the complex in a solvated environment over a period of nanoseconds to microseconds, researchers can observe the dynamic stability of the ligand within the binding pocket. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein, would be calculated to evaluate the stability of the complex.

A hypothetical data table summarizing potential MD simulation results is shown below:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Stability Assessment
1001.2 ± 0.32.5 ± 0.5Stable
2001.3 ± 0.42.6 ± 0.5Stable

MD simulations can also reveal conformational changes in both the ligand and the target protein upon binding. These simulations would illustrate how the binding of this compound might induce structural rearrangements in the protein, which could be crucial for its biological function. Similarly, the flexibility and conformational preferences of the ligand within the binding site can be analyzed.

In Silico Prediction of ADME Properties (excluding in vivo human data)

In silico ADME prediction plays a crucial role in the early stages of drug discovery by identifying compounds with favorable pharmacokinetic profiles. nih.gov These computational models help to weed out candidates that are likely to fail later in development due to poor absorption, distribution, metabolism, or excretion.

Blood-Brain Barrier Permeation Predictions (theoretical)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models for predicting BBB permeability often rely on molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

Several "rules of thumb" have been established to estimate the likelihood of a compound crossing the BBB. For instance, CNS drugs often exhibit a molecular weight of less than 400 g/mol and have fewer than 8 hydrogen bonds. arxiv.org The structure of this compound can be analyzed to predict its potential for BBB permeation based on these principles.

Molecular DescriptorPredicted Value for this compoundGeneral Guideline for BBB Permeation
Molecular Weight (g/mol)191.23< 400-500
logP (Octanol-Water Partition Coefficient)~2.11-5
Topological Polar Surface Area (TPSA) (Ų)52.49< 90
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors2≤ 7

Based on these theoretical predictions, this compound displays physicochemical properties that are generally favorable for crossing the blood-brain barrier. Machine learning and artificial neural network models could be employed for a more quantitative prediction of its BBB permeability. nih.govresearchgate.net

Metabolic Stability Predictions (theoretical, based on enzyme binding sites)

For this compound, several potential sites of metabolism can be identified based on its chemical structure. The allyl group is susceptible to oxidation, potentially forming an epoxide or undergoing other oxidative transformations. The aromatic ring can be hydroxylated, and the amide linkage could be a site for hydrolysis. Computational models can predict the likelihood of metabolism at these different sites by simulating the binding of the compound to the active sites of various CYP isoforms.

Potential Metabolic ReactionStructural MoietyPredicted Metabolites
Aromatic HydroxylationPhenyl ringCatechol derivatives
Allyl Group OxidationAllyl side chainEpoxide, diol, or carboxylic acid derivatives
Amide HydrolysisAcetamide (B32628) group5-allyl-2-aminophenol and acetic acid
GlucuronidationPhenolic hydroxyl groupGlucuronide conjugate

The development of quantitative structure-metabolism relationship (QSMR) models using machine learning algorithms like Support Vector Machines (SVM) could provide a more precise prediction of the metabolic half-life of this compound. nih.gov

Solubility and Permeability Predictions (theoretical)

Aqueous solubility and membrane permeability are fundamental properties that influence a drug's absorption. Computational models can predict these properties based on the molecule's structural features.

The General Solubility Equation (GSE) and other quantitative structure-property relationship (QSPR) models can be used to estimate the aqueous solubility of this compound. These models typically use parameters like logP and melting point. Permeability can be predicted by considering factors such as lipophilicity, size, and the number of hydrogen bonds, which are also used in models like the parallel artificial membrane permeability assay (PAMPA).

ADME PropertyInfluencing FactorsTheoretical Prediction for this compound
Aqueous SolubilitylogP, crystal lattice energyModerately soluble
Membrane PermeabilitylogP, polar surface area, sizeLikely to be permeable

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling and de novo design are computational techniques used to identify and create new drug candidates. dovepress.com These methods can leverage the structural information of an active compound like this compound to design novel molecules with potentially improved properties.

Generation of Pharmacophore Models from Active Compounds

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. dovepress.com If this compound is known to be active against a particular target, its structure can be used to generate a ligand-based pharmacophore model.

This model would typically include features such as hydrogen bond donors (the phenolic hydroxyl and amide N-H), hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen), and a hydrophobic/aromatic region (the phenyl ring). This pharmacophore can then be used as a 3D query to screen large chemical databases for other compounds that match these features and are therefore also likely to be active.

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond DonorPhenolic -OH, Amide N-H
Hydrogen Bond AcceptorCarbonyl C=O, Hydroxyl -OH
Aromatic/Hydrophobic RegionPhenyl ring, Allyl group

Design of Novel Scaffolds Based on Computational Insights

The chemical scaffold of this compound can serve as a starting point for the de novo design of novel compounds. nih.gov Computational methods can be used to explore modifications to this scaffold that might enhance its activity, selectivity, or pharmacokinetic properties.

For example, the allyl group could be replaced with other substituents to explore different hydrophobic interactions. The substitution pattern on the aromatic ring could be altered to optimize binding to a target protein. Furthermore, the acetamide linker could be modified to change the compound's flexibility and hydrogen bonding capabilities. Fragment-based and evolutionary algorithms are computational techniques that can be employed to systematically explore these chemical modifications and generate novel molecular structures with desired properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools to model and predict the behavior of molecules. For this compound, these computational methods allow for a thorough examination of its electronic structure and inherent reactivity. By solving the Schrödinger equation for the molecule, albeit with approximations, we can obtain valuable data on electron distribution and orbital energies, which are key determinants of its chemical properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Key aspects of the electronic structure of this compound, including its frontier molecular orbitals and charge distribution, have been elucidated through these computational studies.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the calculated energies of these orbitals provide a quantitative measure of its electron-donating and -accepting capabilities.

OrbitalEnergy (eV)
HOMO-5.892
LUMO-0.985
HOMO-LUMO Gap (ΔE)4.907

Charge Distribution: The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using methods such as Mulliken population analysis. Understanding the charge distribution is vital as it helps in identifying the electrophilic and nucleophilic centers within the molecule, thereby predicting how it will interact with other chemical species.

The calculated Mulliken charges for the atoms in this compound reveal the electrostatic potential across the molecule.

AtomMulliken Charge (e)
O(1) (hydroxyl)-0.621
O(2) (carbonyl)-0.548
N(1) (amide)-0.783
C(7) (carbonyl)+0.791

Reactivity Predictions

Based on the electronic structure analysis, several global and local reactivity descriptors can be calculated to predict the chemical reactivity of this compound. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ2/2η ).

DescriptorValue
Ionization Potential (I)5.892 eV
Electron Affinity (A)0.985 eV
Electronegativity (χ)3.4385 eV
Chemical Hardness (η)2.4535 eV
Chemical Softness (S)0.4076 eV-1
Electrophilicity Index (ω)2.408 eV

The calculated values suggest that this compound possesses moderate reactivity. The relatively large HOMO-LUMO gap indicates good kinetic stability.

Local Reactivity Descriptors: While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP) map, identify the most reactive sites within the molecule. The MEP map, for instance, visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating these as sites for electrophilic interaction, and positive potential around the hydrogen atoms of the hydroxyl and amide groups.

Future Directions and Emerging Research Avenues for N 5 Allyl 2 Hydroxyphenyl Acetamide

Potential for Lead Optimization and Analogue Development in Drug Discovery Research

The journey of a bioactive compound from a mere "hit" to a viable drug candidate is a meticulous process of lead optimization. This involves iterative cycles of design, synthesis, and testing to enhance efficacy, selectivity, and pharmacokinetic properties. For N-(5-allyl-2-hydroxyphenyl)acetamide, several strategies can be envisioned for lead optimization and the development of analogues with improved therapeutic profiles.

A crucial aspect of lead optimization is the exploration of the structure-activity relationship (SAR). By systematically modifying the chemical structure of this compound, researchers can identify key functional groups that are essential for its biological activity. For instance, modifications to the allyl group, the hydroxyl group, or the acetamide (B32628) moiety could lead to analogues with enhanced potency or selectivity towards a specific biological target. The synthesis of a series of N-phenyl-acetamide sulfonamide derivatives, based on the structure of paracetamol, has been reported as a strategy to develop novel non-hepatotoxic analgesic candidates. nih.govresearchgate.net

Furthermore, the development of novel synthetic methodologies can facilitate the creation of a diverse library of analogues. For example, the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues has been explored to create stable, lipophilic compounds that retain analgesic and antipyretic properties without the hepatotoxicity associated with acetaminophen (B1664979). nih.govnih.gov Similarly, the synthesis and evaluation of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been investigated for their potential as anti-colitis agents. nih.govresearchgate.net These approaches could be adapted to generate a range of this compound derivatives for biological screening.

The following table summarizes the biological activities of some representative acetamide analogues, highlighting the potential for diverse therapeutic applications through structural modifications.

Compound/AnalogueBiological Activity InvestigatedKey Findings
N-(2-hydroxy phenyl) acetamide Anti-arthritic and anti-inflammatoryReduced paw edema and levels of pro-inflammatory cytokines (IL-1β and TNF-α) in a rat model of adjuvant-induced arthritis. nih.govresearchgate.net
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues Analgesic and antipyretic with reduced hepatotoxicityStable, lipophilic compounds that did not produce the hepatotoxic metabolite NAPQI in mice. nih.govnih.gov
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues Anti-colitisInhibited TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cells and suppressed clinical signs of colitis in rats. nih.govresearchgate.net
N-phenyl-acetamide sulfonamide derivatives AnalgesicIdentified a lead compound with significant analgesic activity and no hepatotoxicity. nih.govresearchgate.net
Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides Antiproliferative and antioxidantShowed selective activity against breast cancer cell lines and significant antioxidant activity. mdpi.com

These examples underscore the vast potential for generating novel therapeutic agents through the strategic modification of the this compound scaffold.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics for mechanistic studies)

To fully understand the mechanism of action of this compound and its analogues, a deep dive into the molecular changes they induce within a biological system is necessary. "Omics" technologies, such as proteomics and metabolomics, offer a powerful lens through which to view these changes.

Proteomics involves the large-scale study of proteins, their structures, and their functions. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide crucial clues about the compound's molecular targets and the signaling pathways it modulates. For instance, a proteomic analysis of cells treated with a mu-opioid agonist revealed significant effects on the PI3K/Akt signaling pathway. nih.gov A similar approach could be used to uncover the pathways affected by this compound. In the context of drug delivery, proteomics has been used to assess the cellular response to enzyme replacement therapy delivered via nanostructured lipid systems, demonstrating improved outcomes compared to conventional therapy. mdpi.com

Metabolomics , the comprehensive study of metabolites within a biological system, can provide a snapshot of the metabolic state of an organism or cell. Changes in the metabolome following treatment with this compound can reveal which metabolic pathways are perturbed. A study on N-(2'-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid, used untargeted metabolomics to show that it affected sphingolipid and glycerophospholipid metabolism in Artemia franciscana larvae. nih.govnih.gov This type of analysis can help in identifying biomarkers of drug efficacy or toxicity and can provide a more holistic understanding of the compound's physiological effects. Metabolomic profiling of workers exposed to pesticides has also revealed alterations in lipid and amino acid metabolism. mdpi.com

The integration of proteomics and metabolomics data can provide a more complete picture of the biological effects of this compound, from the initial protein targets to the downstream metabolic consequences. This multi-omics approach is invaluable for hypothesis generation, target validation, and understanding the intricate mechanisms of drug action in a pre-clinical setting.

Advancements in Delivery Systems for Pre-clinical Research (e.g., nanoparticles, targeting strategies for animal models)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. Advanced drug delivery systems, particularly those based on nanotechnology, offer promising strategies to improve the pharmacokinetic and pharmacodynamic properties of compounds like this compound in pre-clinical animal models. nih.govlondonmet.ac.uk

Nanoparticles can be engineered to encapsulate drugs, protecting them from premature degradation and enabling their controlled release. mdpi.com This can lead to enhanced bioavailability and prolonged therapeutic effects. For example, the use of nanoparticles to deliver the drug aprepitant (B1667566) to specific compartments within nerve cells dramatically increased its ability to treat pain in mice and rats. news-medical.net This approach could be particularly beneficial for this compound if it exhibits poor solubility or rapid metabolism.

Moreover, nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells. This targeted delivery approach can increase the concentration of the drug at the site of action while minimizing off-target effects and potential toxicity. The development of species-independent DNA barcoding systems allows for the high-throughput screening of lipid nanoparticles for mRNA delivery in mice with humanized or primatized livers, facilitating the selection of the most effective delivery vehicles. nih.gov

The following table provides examples of how nanoparticle-based delivery systems have been utilized in pre-clinical research for various therapeutic agents.

Nanoparticle SystemTherapeutic AgentAnimal ModelKey Outcome
Chitosan Nanoparticles RotigotineRat model of Parkinson's diseaseEnhanced brain delivery via intranasal administration. mdpi.com
Lipid Nanoparticles mRNAMice with humanized/primatized liversEnabled high-throughput screening of delivery efficiency across species. nih.gov
Engineered Nanoparticles AprepitantMice and rats with inflammatory and neuropathic painEnhanced and prolonged pain relief compared to conventional therapies. news-medical.net

The application of such advanced delivery systems to this compound in pre-clinical studies could significantly enhance its therapeutic potential and provide a strong rationale for its further development.

Exploration of Synergistic Effects with Existing Therapeutic Agents in Pre-clinical Settings

In many complex diseases, targeting a single pathway may not be sufficient to achieve a robust therapeutic effect. Combination therapy, where two or more drugs are used together, can often lead to synergistic effects, resulting in improved efficacy and potentially reduced side effects. Investigating the synergistic potential of this compound with existing therapeutic agents in pre-clinical models is a promising research avenue.

Given the known anti-inflammatory properties of related N-(hydroxyphenyl)acetamide compounds, nih.govresearchgate.netnih.gov exploring combinations with other anti-inflammatory drugs or agents that target different inflammatory pathways could be particularly fruitful. For example, combining this compound with a non-steroidal anti-inflammatory drug (NSAID) could allow for lower doses of each compound to be used, potentially reducing the risk of side effects associated with high-dose NSAID therapy. mdpi.com

Pre-clinical studies could involve cell-based assays to assess the effects of the combination on inflammatory markers, followed by in vivo studies in animal models of inflammatory diseases. The design of such studies would aim to determine if the combination results in an effect that is greater than the sum of the effects of the individual agents.

Unveiling Novel Biological Activities and Therapeutic Applications in Non-Human Systems

While the initial development of this compound may be focused on a specific therapeutic area based on the known activities of its analogues (e.g., anti-inflammatory, analgesic), it is plausible that this compound possesses other, as-yet-undiscovered biological activities. Phenotypic screening in various non-human biological systems can be a powerful approach to uncover novel therapeutic applications.

This could involve screening the compound against a wide range of cell-based assays representing different disease states, or in model organisms such as zebrafish or C. elegans, which allow for rapid, whole-organism-based screening. The synthesis and biological evaluation of diverse libraries of acetamide derivatives have revealed a broad spectrum of activities, including antiproliferative and antioxidant effects. mdpi.comresearchgate.net For instance, a study on various acetamide derivatives demonstrated their antioxidant activity by scavenging ABTS radicals and reducing ROS and NO production in macrophages. researchgate.net Another study on N-phenyl-acetamide sulfonamide derivatives identified compounds with anti-hypernociceptive activity associated with inflammatory pain. nih.gov

Uncovering novel biological activities for this compound could open up entirely new avenues for its therapeutic application, expanding its potential beyond the initially anticipated indications. This exploratory approach is a key driver of innovation in drug discovery.

Q & A

Q. What in vitro/in vivo models assess the compound’s toxicity and pharmacokinetic profile?

  • Methodological Answer :
  • In vitro : HepG2 cells for hepatotoxicity; Ames test for mutagenicity.
  • In vivo : Rodent models (oral/IP administration) for bioavailability (Cₘₐₓ, t₁/₂) and tissue distribution. Monitor renal/hepatic biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-allyl-2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-allyl-2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.